Ethylamine hydriodide

Catalog No.
S762298
CAS No.
506-58-1
M.F
C2H8IN
M. Wt
173 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydriodide

CAS Number

506-58-1

Product Name

Ethylamine hydriodide

IUPAC Name

ethanamine;hydroiodide

Molecular Formula

C2H8IN

Molecular Weight

173 g/mol

InChI

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H

InChI Key

XFYICZOIWSBQSK-UHFFFAOYSA-N

SMILES

CCN.I

Canonical SMILES

CCN.I

The exact mass of the compound Ethylamine hydriodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylamine hydriodide (Ethylammonium iodide, EAI, CAS 506-58-1) is a critical alkylammonium halide precursor utilized in the synthesis of advanced organic-inorganic lead halide perovskites. Unlike standard methylammonium (MA) or formamidinium (FA) salts, the larger ethylammonium cation (EA+) fundamentally alters the Goldschmidt tolerance factor of the resulting crystal lattice, pushing it beyond the threshold for pure 3D structures [1]. Consequently, EAI is primarily procured to engineer 2D or quasi-2D/3D mixed-phase perovskites, which exhibit significantly enhanced moisture resistance, suppressed ion migration, and wider optical bandgaps compared to their 3D counterparts [2]. For industrial and laboratory buyers, EAI serves as an essential structural modifier and surface passivation agent when standard 3D perovskite formulations fail to meet stringent environmental stability or specific optoelectronic requirements.

Substituting EAI with more common precursors like methylammonium iodide (MAI) or formamidinium iodide (FAI) compromises both phase stability and environmental resilience in advanced photovoltaic architectures. Pure FAI-based perovskites (FAPbI3) are thermodynamically unstable at room temperature, rapidly degrading from the photoactive black alpha-phase into the photoinactive yellow delta-phase[1]. While MAI forms a stable 3D lattice, its small cation size fails to provide the steric bulk necessary to create hydrophobic 2D capping layers, leaving the film highly vulnerable to moisture ingress and rapid degradation [2]. Attempting to achieve wide-bandgap top cells or moisture-resistant interfaces using only MAI or FAI is structurally impossible, making EAI an indispensable procurement requirement for phase stabilization and 2D interface engineering.

Alpha-Phase Stabilization in FAPbI3 Perovskites

Pure FAPbI3 suffers from rapid phase transition to the inactive delta-phase at room temperature. Doping the precursor solution with 10 mol% EAI forces the formation of a 2D/3D mixed structure that thermodynamically locks the perovskite into the photoactive alpha-phase[1]. This structural stabilization directly translates to enhanced device performance, pushing the Power Conversion Efficiency (PCE) from a rapidly degrading baseline to a stable 22.3% [1].

Evidence DimensionPhase stability and Power Conversion Efficiency (PCE)
Target Compound Data10 mol% EAI-doped FAPbI3 (Stable alpha-phase, PCE up to 22.3%)
Comparator Or BaselinePure FAPbI3 (Rapid degradation to delta-phase)
Quantified DifferenceStabilization of alpha-phase at room temperature with PCE reaching 22.3%
Conditions10 mol% EAI doping in FA-based perovskite solar cells

Procuring EAI as an A-site alloy additive is essential for manufacturing commercially viable, long-lasting FAPbI3 solar cells that do not degrade at room temperature.

Surface Passivation and Interface Manufacturability

Applying EAI as a dynamic spin-coated surface treatment on 3D perovskites forms an EAMA-based 2D capping layer. This hydrophobic barrier protects the underlying perovskite from harsh solvents during subsequent deposition steps and drastically improves ambient moisture resistance[1]. In large-area applications, EAI surface modification enabled unencapsulated perovskite solar modules to achieve a reverse-scan efficiency of 16.6% over a 22.4 cm2 area, outperforming untreated baselines that suffer rapid moisture-induced efficiency losses [1].

Evidence DimensionModule efficiency and ambient stability without encapsulation
Target Compound DataEAI-passivated perovskite interface (16.6% module efficiency, high moisture resistance)
Comparator Or BaselineUntreated 3D perovskite interface (Rapid moisture degradation, lower efficiency)
Quantified DifferenceAchievement of 16.6% efficiency on large-area (22.4 cm2) unencapsulated modules
ConditionsEAI surface treatment at the perovskite/HTL (spiro-OMeTAD) interface

Buyers scaling from lab cells to large-area modules must procure EAI for interface passivation to prevent moisture degradation during manufacturing and operation.

Tolerance Factor Control for Dimensionality Engineering

The formation of stable 3D perovskites requires a Goldschmidt tolerance factor (t) between 0.8 and 1.0. The methylammonium cation in MAPbI3 yields a t-value of 0.89, forming a purely 3D, moisture-sensitive lattice [1]. In contrast, the larger ethylammonium cation in EAPbI3 pushes the tolerance factor to 1.02 [1]. This steric bulk prevents pure 3D crystallization, deliberately forcing the material into 1D or 2D layered structures that inherently resist moisture penetration and suppress ion migration.

Evidence DimensionGoldschmidt tolerance factor and resulting crystal structure
Target Compound DataEAPbI3 (t = 1.02, forms 1D/2D structures)
Comparator Or BaselineMAPbI3 (t = 0.89, forms 3D structures)
Quantified Difference+0.13 increase in tolerance factor, shifting crystallization from 3D to low-dimensional
ConditionsInverse temperature crystallization and standard film deposition

Selecting EAI allows materials scientists to intentionally break 3D symmetry, a required step for synthesizing moisture-blocking 2D perovskite capping layers.

Optical Bandgap Widening for Tunable Optoelectronics

The larger effective ionic radius of the ethylammonium cation reduces conjugation to the lead iodide framework, significantly widening the optical bandgap compared to methylammonium-based systems. Pure EAPbI3 exhibits a valence band position of 5.6 eV and an optical bandgap of approximately 2.2 eV, whereas standard MAPbI3 has a valence band at 5.4 eV and a bandgap of 1.5 eV .

Evidence DimensionOptical bandgap and valence band position
Target Compound DataPure EAPbI3 (Bandgap ~2.2 eV, Valence band 5.6 eV)
Comparator Or BaselinePure MAPbI3 (Bandgap 1.5 eV, Valence band 5.4 eV)
Quantified Difference+0.7 eV increase in optical bandgap and +0.2 eV shift in valence band
ConditionsPure alkylammonium lead iodide films

EAI is the mandatory precursor choice when engineering wide-bandgap top cells for tandem photovoltaics or tuning emission spectra in perovskite LEDs.

Alpha-Phase Stabilization in High-Efficiency Photovoltaics

EAI is procured as a 10-20 mol% additive in FAPbI3 precursor inks to thermodynamically lock the crystal into the photoactive black phase, preventing room-temperature degradation into the delta-phase [1].

2D/3D Interface Passivation in Module Manufacturing

Used as a post-deposition surface treatment to form a hydrophobic 2D EAPbI3 capping layer, protecting the underlying 3D perovskite from moisture and harsh solvents during Hole Transport Layer (HTL) application, which is critical for unencapsulated module stability [2].

Wide-Bandgap Tandem Top Cells

Selected over MAI and FAI to intentionally widen the optical bandgap (up to 2.2 eV) for optimal spectral matching in multi-junction perovskite/silicon tandem solar cells and tunable LEDs .

Lead-Free Tin (Sn) Perovskite Stabilization

Utilized as a structural regulator in Sn-based perovskites to induce preferred crystal orientation and suppress the oxidation of Sn2+ to Sn4+, thereby extending the operational lifetime of non-toxic devices [3].

UNII

6TZR47N82X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethylamine hydriodide

Dates

Last modified: 08-15-2023

Explore Compound Types